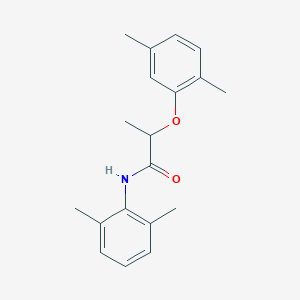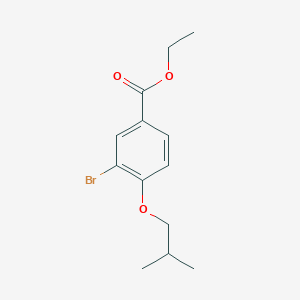![molecular formula C13H15BrN2OS B250120 N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250120.png)
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel.
Mécanisme D'action
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide acts as a selective antagonist of TRPM8, which is a cold-sensing ion channel that is expressed in sensory neurons. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the sensation of cold. This compound blocks the activation of TRPM8 by binding to its pore region, thereby preventing the influx of calcium ions into the cell. This blockade of TRPM8 leads to a decrease in the sensation of cold and pain.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. This compound has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria. This compound has been shown to reduce the frequency and severity of cold-induced pain in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise and targeted manipulation of TRPM8 activity. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experimental setups.
Orientations Futures
There are several potential future directions for research on N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide. One area of interest is the development of more potent and selective TRPM8 antagonists. Another area of interest is the investigation of this compound's potential use in treating other medical conditions, such as chronic cough and asthma, which are associated with TRPM8 activity. Additionally, the role of TRPM8 in various physiological processes, such as thermoregulation and taste perception, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-bromobenzoyl isothiocyanate with cyclopentanecarboxylic acid amide in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 70-80%.
Applications De Recherche Scientifique
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. This compound has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria.
Propriétés
Formule moléculaire |
C13H15BrN2OS |
|---|---|
Poids moléculaire |
327.24 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15BrN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
Clé InChI |
ZHHIWWVIBAGAGK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
SMILES canonique |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Solubilité |
2.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)





![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)


![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

